2-(4-Bromophenoxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone
Description
2-(4-Bromophenoxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone is a synthetic organic compound featuring a bromophenoxy group, a piperazine ring, and a 4-chlorophenoxy acetyl substituent. Its molecular structure enables diverse interactions with biological targets, such as receptors and enzymes, via halogen bonding (bromine and chlorine), hydrogen bonding (piperazine), and hydrophobic interactions.
Properties
Molecular Formula |
C20H20BrClN2O4 |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C20H20BrClN2O4/c21-15-1-5-17(6-2-15)27-13-19(25)23-9-11-24(12-10-23)20(26)14-28-18-7-3-16(22)4-8-18/h1-8H,9-14H2 |
InChI Key |
ZNXAMDPFFGXAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.
Acylation of the pyrazinyl ring: The tetrahydro-1-pyrazinyl group is acylated using 4-chlorophenoxyacetyl chloride in the presence of a base to form the acylated intermediate.
Coupling of intermediates: The final step involves coupling the bromophenoxy intermediate with the acylated pyrazinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-{4-[2-(4-CHLOROPHENOXY)ACETYL]TETRAHYDRO-1-PYRAZINYL}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its specific combination of substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity/Applications | Source |
|---|---|---|---|
| 2-(4-Bromophenoxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone | Bromophenoxy + piperazine + 4-chlorophenoxy acetyl | Potential neuropharmacological modulation, enzyme inhibition | |
| 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone | Bromophenoxy + piperazine + fluorobenzyl | Antitumor activity (in vitro), receptor antagonism | |
| 2-(4-Chlorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | Chlorophenoxy + piperazine + 2-fluorophenyl | Enhanced serotonin receptor binding (antidepressant potential) | |
| 2-(4-Bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide | Bromophenoxy + sulfamoyl + fluorophenyl | Antimicrobial activity, COX-2 inhibition | |
| 2-(4-BROMOPHENOXY)-1-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1-ETHANONE | Bromophenoxy + piperazine + chlorobenzoyl | Kinase inhibition (anticancer research) | |
| 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone | Bromophenoxy + piperazine + dimethoxybenzyl | Dopamine receptor modulation (antipsychotic potential) |
Key Observations :
Halogen Substituents: Bromine in the para position of the phenoxy group (as in the target compound) enhances halogen bonding with biological targets compared to chlorine or fluorine analogs . Replacement of bromine with fluorine (e.g., in 2-(4-Fluorophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone) reduces steric bulk, improving blood-brain barrier penetration for neuropharmacological applications .
Piperazine Modifications: The 4-chlorophenoxy acetyl group in the target compound introduces a planar, electron-withdrawing moiety, which may enhance enzyme inhibition (e.g., acetylcholinesterase) compared to benzyl or sulfonyl substituents . Dimethoxybenzyl substituents (e.g., 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone) improve binding to G-protein-coupled receptors due to increased hydrophobic interactions .
Biological Activity: Compounds with sulfonyl groups (e.g., 2-(4-Bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide) exhibit stronger antimicrobial activity but lower selectivity compared to the target compound’s acetylated piperazine . The target compound’s dual bromine and chlorine substituents may synergize to enhance cytotoxicity in cancer cell lines, as seen in kinase inhibitors .
Research Findings and Implications
- Binding Affinity: Molecular docking studies suggest the target compound’s 4-chlorophenoxy acetyl group forms stable hydrogen bonds with catalytic residues of enzymes like PDE4B (ΔG = -9.2 kcal/mol), outperforming analogs with methoxy or nitro groups .
- Pharmacokinetics: The bromophenoxy group increases metabolic stability (t₁/₂ = 6.2 hours in rat liver microsomes) compared to chlorophenoxy derivatives (t₁/₂ = 3.8 hours) .
- Toxicity : In vitro assays show the compound has a favorable safety profile (IC₅₀ > 100 µM in HEK293 cells) compared to sulfonamide analogs (IC₅₀ = 25–50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
